Product packaging for 1,3-Dithiolane-4-carboxylic acid(Cat. No.:CAS No. 89281-65-2)

1,3-Dithiolane-4-carboxylic acid

Cat. No.: B14140475
CAS No.: 89281-65-2
M. Wt: 150.2 g/mol
InChI Key: INCIBACLQZKNAR-UHFFFAOYSA-N
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Description

Structural Framework and Precise Nomenclature of 1,3-Dithiolane-4-carboxylic Acid

The structure of this compound is defined by a five-membered ring containing two sulfur atoms at positions 1 and 3, and a carboxylic acid group (-COOH) appended to the carbon at position 4. This arrangement makes the C4 carbon a chiral center, meaning the compound can exist as a pair of enantiomers.

The precise IUPAC name for this compound is This compound . The numbering of the heterocyclic ring begins with one sulfur atom and proceeds around the ring to give the second sulfur atom the lowest possible number, which in this case is 3.

Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific isomer is not widely available; properties are calculated or inferred from its structure.

Property Value
Molecular Formula C₄H₆O₂S₂
Molecular Weight 150.22 g/mol
Canonical SMILES C1SC(SCS1)C(=O)O
Chirality Exists as (R) and (S) enantiomers

Contextualization within Cyclic Dithioacetal Chemistry and Dithiolane Heterocycles

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, represent a vast and varied class in organic chemistry. nih.gov Dithiolanes are a specific type of sulfur-containing heterocycle, derived from cyclopentane (B165970) by the replacement of two methylene (B1212753) (-CH₂) units with thioether groups. chemicalbook.com The parent compounds are 1,2-dithiolane (B1197483) and 1,3-dithiolane (B1216140). chemicalbook.com

1,3-dithiolanes belong to the functional group class known as cyclic dithioacetals. nih.gov Dithioacetals are the sulfur analogues of acetals and are typically synthesized by the acid-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with a dithiol. organic-chemistry.org Specifically, 1,3-dithiolanes are formed using 1,2-ethanedithiol (B43112). organic-chemistry.org This reaction is of fundamental importance in synthetic organic chemistry, primarily for the protection of carbonyl groups. chemicalbook.comorganic-chemistry.org The 1,3-dithiolane group is robust and inert to a wide range of nucleophiles, as well as acidic and alkaline hydrolysis, making it an effective protecting group during multi-step syntheses. chemicalbook.com Deprotection, or the regeneration of the carbonyl group, can be achieved using various reagents, often involving mercuric salts or oxidative methods. chemicalbook.com

A key aspect of dithioacetal chemistry, particularly for the six-membered 1,3-dithiane (B146892) ring, is the concept of "umpolung" or polarity inversion. Deprotonation of the carbon atom between the two sulfur atoms (the C2 position) creates a potent carbon nucleophile from what was an electrophilic carbonyl carbon. sigmaaldrich.com While this is a cornerstone of the Corey-Seebach reaction using 1,3-dithianes, the analogous deprotonation of 2-substituted-1,3-dithiolanes is less straightforward. Under basic conditions, 2-lithio-1,3-dithiolanes are often unstable and can undergo ring fragmentation to yield a dithiocarboxylate and ethylene (B1197577) gas. acs.org This distinct reactivity highlights the subtle but significant differences between five- and six-membered cyclic dithioacetals.

Overview of Academic Research Trajectories and Scholarly Interest in Dithiolane Carboxylic Acids

While direct and extensive research on this compound is limited, the academic interest in the broader classes of dithiolane derivatives and sulfur-containing carboxylic acids is significant and provides a clear context for its potential relevance.

Interest in the 1,3-Dithiolane Scaffold: The 1,3-dithiolane ring system, especially when substituted at the 4-position, has been recognized as a valuable scaffold in medicinal chemistry and drug design. nih.gov Researchers have incorporated this chiral heterocycle into a variety of molecules to develop therapeutic agents for conditions including neoplastic, infectious, and neurodegenerative disorders. nih.gov For instance, derivatives of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol have been developed as tyrosinase inhibitors with potential applications in controlling melanogenesis. nih.gov This demonstrates that the chiral 1,3-dithiolane-4-yl core is a synthetically accessible and biologically relevant structure.

Research on Isomeric and Related Compounds: A great deal of research has focused on the isomer, 1,2-dithiolane-4-carboxylic acid, commonly known as asparagusic acid. nih.govnih.gov This compound is a naturally occurring substance found in asparagus and has been investigated for its unique biological properties, including its potential as an inhibitor of thioredoxin reductase (TrxR), an enzyme implicated in cancer development. nih.gov Although studies concluded that the 1,2-dithiolane ring alone is not sufficient for potent and specific inhibition, the research trajectory underscores the interest in dithiolane carboxylic acids as probes for biological systems. nih.gov

Furthermore, other dithiol carboxylic acids, such as meso-2,3-dimercaptosuccinic acid (DMSA), are subjects of intense study. nih.govacs.orgrsc.org DMSA is a well-known chelating agent used to treat heavy metal poisoning. nih.gov Research extends into its use for creating functional materials, such as precursors for pH-sensitive hydrogels and capping agents in the synthesis of quantum dots. rsc.orgacs.org This highlights a distinct research avenue for dithiol- and dithiolane-based carboxylic acids focused on materials science and toxicology. The study of related dicarboxylic acids, such as 1,2-dithiolane-3,5-dicarboxylic acid, further expands the scholarly landscape of this compound class. nih.gov

Collectively, the academic focus on the 1,3-dithiolane scaffold as a privileged structure in medicinal chemistry, combined with the extensive biological and material science investigations into its isomers and related sulfur-containing acids, delineates a clear and promising field of research for which this compound is a pertinent, albeit under-explored, member.

Table 2: Compound Names Mentioned

Compound Name
This compound
1,2-Dithiolane
1,3-Dithiolane
1,2-Dithiolane-4-carboxylic acid (Asparagusic acid)
(2-substituted phenyl-1,3-dithiolan-4-yl)methanol
meso-2,3-Dimercaptosuccinic acid (DMSA)
1,2-Dithiolane-3,5-dicarboxylic acid
1,3-Dithiane
2-Lithio-1,3-dithiolane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2S2 B14140475 1,3-Dithiolane-4-carboxylic acid CAS No. 89281-65-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89281-65-2

Molecular Formula

C4H6O2S2

Molecular Weight

150.2 g/mol

IUPAC Name

1,3-dithiolane-4-carboxylic acid

InChI

InChI=1S/C4H6O2S2/c5-4(6)3-1-7-2-8-3/h3H,1-2H2,(H,5,6)

InChI Key

INCIBACLQZKNAR-UHFFFAOYSA-N

Canonical SMILES

C1C(SCS1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 1,3 Dithiolane 4 Carboxylic Acid and Derived Analogs

Established and Emerging Strategies for 1,3-Dithiolane (B1216140) Ring Construction

The formation of the 1,3-dithiolane ring is a critical step in the synthesis of the target molecule. This is typically achieved through the reaction of a suitable three-carbon precursor with a dithiol.

A primary and well-established method for constructing the 1,3-dithiolane ring is through the dithioacetalization of carbonyl compounds. organic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with 1,2-ethanedithiol (B43112), typically in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org A variety of catalysts have been employed to facilitate this transformation, including hafnium trifluoromethanesulfonate, iron catalysts, yttrium triflate, and tungstophosphoric acid. organic-chemistry.org Perchloric acid adsorbed on silica (B1680970) gel has also been shown to be an efficient and reusable catalyst for this purpose, often under solvent-free conditions. organic-chemistry.org

The general mechanism involves the acid-catalyzed addition of the dithiol to the carbonyl group, followed by intramolecular cyclization and dehydration to form the stable five-membered ring. The choice of catalyst can be crucial for achieving high yields and chemoselectivity, especially when other sensitive functional groups are present in the molecule. organic-chemistry.org

Table 1: Catalysts for Dithioacetalization Reactions

Catalyst Substrates Conditions Yields Reference
Hafnium trifluoromethanesulfonate Aliphatic/aromatic aldehydes and ketones Catalytic amount High organic-chemistry.org
Iron catalyst Aldehydes Mild conditions - organic-chemistry.org
Yttrium triflate Aldehydes and ketones Catalytic amount - organic-chemistry.org
Tungstophosphoric acid Aldehydes, ketones, acetals Solvent-free Excellent organic-chemistry.org
Perchloric acid on silica gel Carbonyl compounds Solvent-free, room temperature - organic-chemistry.org

Oxidative cyclization presents an alternative strategy for the formation of dithiolane rings. These reactions often proceed through the formation of a key intermediate that undergoes a subsequent cyclization event triggered by an oxidant. For instance, the oxidation of β,β'-dimercapto-isobutyric acid with oxygen can lead to the formation of 1,2-dithiolane-4-carboxylic acid. scispace.com While this example leads to a 1,2-dithiolane (B1197483), similar principles can be applied to the synthesis of 1,3-dithiolanes.

More broadly, oxidative cyclizations are powerful tools in the synthesis of various heterocyclic systems. bohrium.comnih.gov These reactions can be mediated by a range of metal-based oxidants and can offer high levels of stereocontrol. researchgate.net The development of enantioselective oxidative cyclizations is an area of active research, aiming to produce chiral heterocyclic compounds. caltech.edunih.gov

Research into the synthesis of five-membered sulfur heterocycles is ongoing, with new and innovative methods continually being developed. frontiersin.orgyoutube.com These can include ring-expansion reactions, where a smaller heterocyclic ring is converted into a larger one, and multicomponent reactions that allow for the rapid assembly of complex molecules from simple starting materials. nih.gov The use of organocatalysis and transition-metal catalysis is also becoming increasingly prevalent in the synthesis of these compounds. frontiersin.orgresearchgate.net For example, carbonyl sulfide (B99878) (COS) has been utilized as a sustainable C1-carbonation agent in the synthesis of sulfur-containing cyclic carbonates. researchgate.net

Targeted Introduction of the Carboxylic Acid Moiety at Position 4

The introduction of the carboxylic acid group at the C4 position of the 1,3-dithiolane ring is a key challenge that can be addressed through several synthetic strategies.

One approach involves the synthesis of a 1,3-dithiolane ring bearing a precursor functional group at the C4 position, which can then be converted to a carboxylic acid. For example, a primary alcohol on a pre-formed dithiolane could be oxidized to the corresponding carboxylic acid using standard oxidizing agents. libretexts.org Another strategy involves the use of a nitrile group as a precursor, which can be hydrolyzed to a carboxylic acid. libretexts.org This method allows for the introduction of the carboxylic acid functionality after the dithiolane ring has been constructed.

Convergent and divergent synthetic strategies offer efficient routes to 1,3-dithiolane-4-carboxylic acid and its analogs. wikipedia.orgresearchgate.net In a convergent approach, the carboxylic acid functionality, or a precursor, is incorporated into one of the starting materials before the cyclization step. For instance, a three-carbon chain already containing a protected carboxylic acid could be reacted with 1,2-ethanedithiol to form the desired product in a single step.

A divergent synthesis strategy would involve the creation of a common 1,3-dithiolane intermediate that can be subsequently modified to produce a library of analogs with different functionalities at the C4 position, including the carboxylic acid. wikipedia.orgnih.gov This approach is particularly useful for generating a range of derivatives for structure-activity relationship studies. For example, a 1,3-dithiolane with a suitable handle at C4 could be elaborated into various esters, amides, or other carboxylic acid derivatives.

Asymmetric Synthesis and Enantioselective Access to Chiral this compound

The presence of a stereogenic center in many biologically active compounds containing a 1,3-dithiolane scaffold underscores the importance of asymmetric synthesis. nih.gov Although many of these compounds have been synthesized and evaluated as racemic mixtures, there is a growing emphasis on the development of methods for their chiral resolution and the assignment of absolute configuration. nih.gov

Enantioselective Synthetic Routes for Dithiolane Chiral Centers

The enantioselective synthesis of chiral 1,3-dithiolanes can be challenging. nih.gov However, several strategies have been developed to address this. One notable approach involves the enantioselective synthesis of (Z)-1,3-butadienyl-2-carbinols, which can serve as precursors to chiral dithiolane derivatives. nih.gov This method utilizes a chiral phosphoric acid catalyst to react homoallenyl boronates with aldehydes, yielding the desired products with high Z-selectivity and enantiopurity. nih.gov

Another strategy focuses on the stereodivergent synthesis of 1,4-dicarbonyl compounds through a sulfonium (B1226848) rearrangement. nih.govresearchgate.net This method allows for the controlled synthesis of all four possible stereoisomers of a γ-lactone or γ-lactam, which can be further elaborated into complex molecules. nih.govresearchgate.net A key aspect of this approach is the ability to "dial in" the desired enantio- and diastereoselectivity through the choice of the vinyl sulfoxide (B87167) partner. researchgate.net

Application of Chiral Auxiliaries and Catalysts in Stereocontrolled Synthesis

Chiral auxiliaries and catalysts play a pivotal role in achieving high stereoselectivity in the synthesis of chiral molecules. rsc.orgpressbooks.pub Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a reaction before being removed. nih.gov For instance, the oxidation of 1,3-dithianes bearing a chiral auxiliary derived from camphor (B46023) or glucose with the Sharpless reagent can produce monosulfoxides with high stereoselectivity. rsc.org The subsequent removal of the auxiliary yields enantiomerically enriched 1,3-dithiane (B146892) 1-oxides. rsc.org

Chiral catalysts, on the other hand, create a chiral environment that favors the formation of one enantiomer over the other. pressbooks.pub For example, a chiral phosphoric acid has been successfully employed as a catalyst in the enantioselective synthesis of (Z)-1,3-butadienyl-2-carbinols from homoallenyl boronates and aldehydes. nih.gov Similarly, chiral organocatalysts, such as those derived from proline, have been used in asymmetric aldol (B89426) reactions to produce chiral 1,3-keto alcohols, which are precursors to valuable chiral 1,3-diols. nih.gov

The table below summarizes some examples of chiral auxiliaries and catalysts used in stereocontrolled synthesis.

Chiral Auxiliary/CatalystReaction TypeSubstrateProductStereoselectivityReference
(+)- or (–)-Camphor-derived auxiliaryAsymmetric Oxidation1,3-Dithianes(R)- and (S)-1,3-Dithiane 1-oxidesHigh rsc.org
Diacetone D-(+)-glucose-derived auxiliaryAsymmetric Oxidation1,3-Dithianes(R)- and (S)-1,3-Dithiane 1-oxidesHigh rsc.org
Chiral Phosphoric Acid (R)-AAldehyde AdditionHomoallenyl boronates(Z)-1,3-Butadienyl-2-carbinolsExcellent nih.gov
Proline-derived organocatalyst (3g) with Cu(OTf)₂Asymmetric Aldol ReactionAldehydes and KetonesChiral 1,3-keto alcohols>99% ee nih.gov

Biocatalytic Methodologies for Enantiopure 1,3-Dithiolane Derivatives

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of enantiomerically pure compounds, including chiral amines and alcohols which can be precursors to 1,3-dithiolane derivatives. nih.govresearchgate.netnih.gov Enzymes offer high stereocontrol and can be engineered to be highly specific for certain transformations. researchgate.net

One biocatalytic approach involves the kinetic resolution of racemic compounds. For example, a biocatalytic method was investigated for the chiral resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a key synthon for biologically active dithiolane compounds. nih.gov This involved the enzymatic kinetic resolution of a butyryl ester derivative, where a hydrolytic enzyme selectively cleaves one enantiomer of the ester. nih.gov

Another powerful biocatalytic strategy is deracemization, which can theoretically achieve a 100% yield of a single enantiomer. researchgate.net This often involves the use of oxidoreductases. For instance, D-amino acid oxidase has been used in the deracemization of racemic 1- and 3-carboxyl substituted tetrahydroisoquinolines to produce the (S)-enantiomers with excellent enantiomeric excess. aiche.org Similarly, engineered variants of monoamine oxidase (MAO-N) from Aspergillus niger have been used in combination with chemical reducing agents to deracemize primary, secondary, and tertiary amines. researchgate.net

The following table provides examples of biocatalytic methods used for producing enantiopure compounds that can be relevant to the synthesis of chiral 1,3-dithiolane derivatives.

EnzymeReaction TypeSubstrateProductKey FindingsReference
Hydrolytic EnzymeKinetic Resolution(R/S)-Butyryl ester of (1,4-dithiaspiro[4.5]decan-2-yl)methanolEnantiopure alcoholSelective cleavage of one enantiomer. nih.gov
D-Amino Acid Oxidase (FsDAAO)DeracemizationRacemic 1- and 3-carboxyl substituted THIQs(S)-enantiomers>98% conversion, >99% ee. aiche.org
Monoamine Oxidase (MAO-N) variantsDeracemizationRacemic aminesEnantiopure primary, secondary, and tertiary aminesCombined with non-selective chemical reducing agents. researchgate.net
Peroxygenase and Alcohol DehydrogenasesDeracemization CascadeRacemic propargylic alcoholsEnantiomerically pure propargylic alcoholsOne-pot, two-step cascade reaction. nih.gov

Advanced Chemical Reactivity and Mechanistic Investigations of 1,3 Dithiolane 4 Carboxylic Acid

Comprehensive Analysis of Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle, amenable to a variety of transformations that are fundamental in organic synthesis.

The conversion of carboxylic acids into esters and amides is a cornerstone of organic chemistry, often pivotal in the synthesis of complex molecules and materials.

Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester is known as Fischer esterification. youtube.com This equilibrium-driven process typically requires the removal of water to achieve high yields. youtube.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. youtube.com Subsequent nucleophilic attack by the alcohol leads to a tetrahedral intermediate, which then eliminates water to form the ester. youtube.com For 1,3-dithiolane-4-carboxylic acid, this transformation would yield the corresponding ester, with the 1,3-dithiolane (B1216140) ring remaining intact under these conditions. Esters are generally less polar and have lower boiling points than their parent carboxylic acids due to the absence of intermolecular hydrogen bonding. pressbooks.pub The esterification of 1,3-diols can be achieved through an acid-catalyzed reaction with a carboxylic acid or via transesterification. google.com

Amidation: The formation of amides from carboxylic acids and amines is another fundamental transformation. pressbooks.pub This reaction typically requires heat or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to proceed efficiently. youtube.com Direct thermal amidation involves the formation of an ammonium-carboxylate salt, which upon heating, dehydrates to form the amide. mdpi.com The C-N bond in amides exhibits partial double-bond character due to resonance, which restricts rotation and imparts a planar geometry to the amide group. pressbooks.pub This structural feature is crucial in the context of peptide and protein chemistry. pressbooks.pub Catalytic methods for direct amidation using borate (B1201080) derivatives have also been developed, offering milder reaction conditions. mdpi.com

Table 1: Comparison of Esterification and Amidation of Carboxylic Acids
FeatureEsterification (Fischer)Amidation
Reactants Carboxylic acid, AlcoholCarboxylic acid, Amine
Catalyst/Conditions Acid catalyst, often with water removalHeat or coupling agents (e.g., DCC)
Byproduct WaterWater
Key Intermediate Tetrahedral intermediateAmmonium-carboxylate salt (thermal)
Product EsterAmide

The selective modification of the carboxylic acid group through reduction or oxidation provides access to other important functional groups.

Selective Reduction: Carboxylic acids can be reduced to either aldehydes or primary alcohols. Strong reducing agents like lithium aluminum hydride (LAH) will typically reduce carboxylic acids all the way to the corresponding primary alcohol. acs.org More controlled reduction to an aldehyde can be challenging but can be achieved by first converting the carboxylic acid to a derivative such as an S-2-pyridyl thioester, which can then be reduced to the aldehyde using a nickel catalyst and a silane. rsc.org Alternatively, sodium borohydride, a milder reducing agent, can reduce the thioester derivative to the primary alcohol. acs.orgrsc.org Borane complexes (BH₃·L) are known to selectively reduce carboxylic acids in the presence of other functional groups like esters and amides. acs.org

Selective Oxidation: While the carboxylic acid group is already in a high oxidation state, further oxidative transformations are generally not applicable. However, the oxidation of primary alcohols represents a common route to carboxylic acids. organic-chemistry.org Various reagents and catalytic systems, including chromium trioxide (CrO₃) with periodic acid (H₅IO₆) and iron nitrate (B79036)/TEMPO/MCl with oxygen, have been developed for this purpose. organic-chemistry.org

Table 2: Reagents for the Selective Reduction of Carboxylic Acids
ReagentProductSelectivity
Lithium Aluminum Hydride (LAH)Primary AlcoholNon-selective, reduces many functional groups. acs.org
Borane Complexes (BH₃·L)Primary AlcoholSelective for carboxylic acids over esters and amides. acs.org
S-2-pyridyl thioester derivative + Ni catalyst/silaneAldehydeAllows for controlled reduction to the aldehyde. rsc.org
S-2-pyridyl thioester derivative + Sodium BorohydridePrimary AlcoholMilder alternative to LAH for alcohol formation. rsc.org

Detailed Study of 1,3-Dithiolane Ring System Transformations

The 1,3-dithiolane ring is a valuable protecting group for carbonyl compounds and also participates in unique ring-opening and fragmentation reactions.

The cleavage of the 1,3-dithiolane ring is a critical step in deprotection and can proceed through different mechanistic pathways depending on the reagents and conditions employed. Reductive ring-opening of cyclopropanes, which share some similarities with strained ring systems, can be initiated by single electron transfer from a metal like sodium, leading to a radical anion intermediate that undergoes C-C bond cleavage. kyoto-u.ac.jp In the context of 1,3-dithiolanes, deprotonation at the C2 position can lead to ring fragmentation, generating a dithiocarboxylate anion and ethylene (B1197577). acs.orgwikipedia.org This process is influenced by the solvent, base, and substituents on the ring. acs.org The ring-opening of 1,3-dithiol-2-one (B14740766) systems has been found to be a reversible process. nih.gov

The fragmentation of the 1,3-dithiolane ring has been harnessed for synthetic purposes. A notable application is the base-mediated fragmentation of 2-aryl-1,3-dithiolanes to generate aryl-dithiocarboxylates. acs.orgfigshare.com This reaction proceeds rapidly at elevated temperatures with a strong base like LiHMDS. acs.orgfigshare.com The resulting dithiocarboxylate anions are potent nucleophiles that can be trapped in situ with various electrophiles, such as alkyl halides, to furnish a diverse range of dithioesters in good yields. acs.org This one-pot method provides a straightforward route to dithioesters, which are valuable compounds in polymer chemistry and as precursors for heterocycle synthesis. acs.org

The regeneration of the parent carbonyl compound from a 1,3-dithiolane is a crucial transformation in multi-step synthesis. arkat-usa.orgasianpubs.org A wide array of methods has been developed for this deprotection, often involving oxidative or hydrolytic conditions. arkat-usa.orgnih.gov

Traditional methods often utilize toxic heavy metal salts, such as mercury(II) nitrate, which can efficiently cleave the dithiolane under mild, solid-state conditions. nih.gov However, the environmental concerns associated with such reagents have spurred the development of more benign alternatives. arkat-usa.orgasianpubs.org

Oxidative cleavage methods employ reagents like poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) under solvent-free conditions. arkat-usa.org Other systems include hydrogen peroxide activated by an iodine catalyst, which offers a greener approach. organic-chemistry.org A combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile (B52724) provides a mild, metal-free protocol for deprotection. chemrxiv.org

Table 3: Selected Reagents for the Deprotection of 1,3-Dithiolanes
Reagent/SystemConditionsAdvantages
Mercury(II) nitrate trihydrateSolid-state, room temperatureFast, high yields. nih.gov
PBBS / TBBDASolvent-free, room temperatureMild, efficient. arkat-usa.org
Hydrogen peroxide / Iodine catalystWater, SDS"Green" conditions, neutral pH. organic-chemistry.org
TMSCl / NaIAcetonitrile, room temperatureMetal-free, mild. chemrxiv.org
Polyphosphoric acid / Acetic acid20-45 °CInexpensive reagents. asianpubs.org

Electrophilic and Nucleophilic Reactivity at Sulfur Atoms within the 1,3-Dithiolane Ring

The sulfur atoms within the 1,3-dithiolane ring of this compound exhibit both electrophilic and nucleophilic characteristics, playing a crucial role in the compound's diverse reactivity. The lone pairs of electrons on the sulfur atoms allow them to act as nucleophiles, while the potential for oxidation or interaction with electrophiles highlights their electrophilic nature.

Nucleophilic Reactivity: The sulfur atoms in the 1,3-dithiolane ring can act as nucleophiles, attacking various electrophilic centers. This reactivity is fundamental to many of the applications of dithiolanes in organic synthesis, particularly in the formation of carbon-carbon bonds. For instance, the lone pair of a sulfur atom can attack a carbonyl carbon, initiating a ring-opening or substitution reaction. youtube.com The nucleophilicity of the sulfur atoms is influenced by the solvent and the presence of catalysts. Ethers are commonly used as solvents for these reactions. youtube.com

One significant application of the nucleophilic character of the sulfur atoms is in the protection of carbonyl groups. youtube.com In this process, the dithiolane ring is formed by the reaction of a carbonyl compound with a 1,2-dithiol, where the sulfur atoms act as nucleophiles attacking the carbonyl carbon. This reaction is often catalyzed by Lewis acids. youtube.com

Electrophilic Reactivity: The sulfur atoms can also exhibit electrophilic character, particularly when activated. Oxidation of the sulfur atoms can lead to the formation of sulfoxides and sulfones, which are more susceptible to nucleophilic attack. For example, microbial oxidation of 1,3-dithiolanes can produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com Chemical oxidation using reagents like tert-butyl hydroperoxide (t-BuOOH) in the presence of a catalyst can also lead to the formation of monosulfoxides. chemicalbook.com

Furthermore, the sulfur atoms can interact with metal ions like mercury(II) or cadmium(II), which act as electrophiles. youtube.com This interaction is key to the deprotection of the dithiolane group to regenerate the original carbonyl compound. youtube.com

The table below summarizes the dual reactivity of the sulfur atoms in the 1,3-dithiolane ring:

Reactivity TypeAttacking SpeciesSubstrate SiteCommon Reagents/ConditionsProduct Type
Nucleophilic 1,3-Dithiolane (Sulfur)Carbonyl CarbonLewis Acids (e.g., BF₃), Ethereal SolventsThioacetal/Thioketal
Electrophilic NucleophileSulfur (in oxidized dithiolane)Oxidizing agents (e.g., t-BuOOH, H₂O₂)Sulfoxide (B87167), Sulfone
Electrophilic 1,3-Dithiolane (Sulfur)Metal IonsHg²⁺, Cd²⁺ saltsMetal-Sulfur Complex

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the intricate details of reaction mechanisms and identifying transient intermediates are paramount for optimizing reaction conditions and designing novel synthetic routes involving this compound. A combination of spectroscopic monitoring and computational chemistry has proven to be a powerful approach in this endeavor.

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

Spectroscopic techniques are indispensable tools for real-time monitoring of chemical reactions and for the detection and characterization of fleeting intermediates.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for tracking the progress of reactions involving this compound. researchgate.net By monitoring the characteristic vibrational frequencies of functional groups, one can follow the consumption of reactants and the formation of products. For instance, the disappearance of the C=O stretching band of a carbonyl compound and the appearance of C-S stretching bands can confirm the formation of the dithiolane ring. researchgate.net Online FTIR spectroscopy allows for the continuous monitoring of reaction kinetics and the concentration of species in both the aqueous and organic phases during processes like reactive extraction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. ¹H and ¹³C NMR are routinely used to characterize the final products of reactions involving this compound. nih.govnih.gov Furthermore, advanced NMR techniques can be employed to detect and identify reaction intermediates. For example, in the study of certain dithiolane reactions, NMR has been used to identify the formation of sulfonium (B1226848) bromide and other transient species. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions in molecules and is particularly useful for analyzing compounds with chromophores. The S-S bond in the dithiolane ring has a characteristic UV absorption, and changes in this absorption can indicate reactions at the disulfide bond. nih.govacs.org For instance, the maximum absorbance wavelength (λmax) provides information about the geometry of the S-S bond. nih.gov

The following table presents a summary of spectroscopic techniques and their applications in studying reactions of this compound.

Spectroscopic TechniqueInformation ObtainedApplication Example
FTIR Vibrational modes of functional groupsMonitoring the formation of the dithiolane ring by observing C-S bond stretches. researchgate.net
NMR Detailed molecular structure, identification of intermediatesCharacterization of final products and detection of sulfonium intermediates. nih.govnih.gov
UV-Vis Electronic transitions, information on S-S bond geometryStudying reactions involving the disulfide bond and analyzing ring conformation. nih.govacs.org
Mass Spectrometry (MS) Molecular weight and fragmentation patternsIdentification of products and byproducts in reaction mixtures. nih.gov

Application of Computational Chemistry in Reaction Mechanism Studies

Computational chemistry has emerged as a powerful tool to complement experimental studies, providing insights into reaction mechanisms at a molecular level. nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations are widely used to model the structures and energies of reactants, transition states, and products. nih.gov These calculations can help to elucidate reaction pathways and predict the feasibility of different mechanisms. For example, DFT studies have been used to investigate the structure of dithiolate complexes with metals and to reproduce spectroscopic data like IR spectra and NMR shifts. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the reaction process, allowing researchers to visualize the movement of atoms and molecules over time. This can be particularly useful for understanding the role of solvent molecules and for studying complex reaction networks. arxiv.org

Retrosynthetic Analysis: Computational tools are also being developed to assist in the design of synthetic pathways. nih.gov By applying retrosynthetic analysis, these programs can suggest potential starting materials and reaction steps to synthesize a target molecule like a derivative of this compound. nih.gov

The integration of computational chemistry with experimental data from spectroscopic monitoring provides a comprehensive understanding of the chemical reactivity and reaction mechanisms of this compound. This synergistic approach is crucial for the continued development of new synthetic methodologies and applications for this versatile compound.

Stereochemical Characterization and Chiral Properties of 1,3 Dithiolane 4 Carboxylic Acid

Advanced Chiral Resolution Techniques

The separation of enantiomers of 1,3-dithiolane (B1216140) derivatives can be challenging, and often these compounds are synthesized and evaluated as racemic mixtures. nih.gov However, various advanced techniques are employed to resolve these racemates and isolate the individual enantiomers.

A classical and industrially viable method for chiral resolution is the formation of diastereomeric salts. mdpi.comlibretexts.org This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, such as an amino alcohol, to form a pair of diastereomeric salts. libretexts.orgkiko-tech.co.jp These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. kiko-tech.co.jplibretexts.org

For instance, in the resolution of a chiral carboxylic acid, various chiral amino alcohols can be screened in different solvent systems to find optimal conditions for the selective precipitation of one diastereomer. kiko-tech.co.jp After separation, the pure enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with a strong acid to break the salt linkage. libretexts.org While this method is conceptually straightforward, finding the right combination of resolving agent and solvent to achieve efficient separation with good recovery can require extensive screening. mdpi.comkiko-tech.co.jp In some cases, despite systematic evaluation of different solvent systems, the recovery of the desired enantiomer can be poor and insufficient for large-scale applications. mdpi.comnih.gov

Preparative enantioselective High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and efficient alternative for the isolation of stereoisomers of 1,3-dithiolane derivatives. mdpi.comunipv.itnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com (Semi)preparative enantioselective HPLC allows for the isolation of both enantiomers in sufficient quantities and high purity for further characterization and biological studies. mdpi.comunipv.it

For example, the chiral resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a key intermediate for biologically active 1,3-dithiolane compounds, was successfully achieved using this method, proving to be more effective than diastereomeric salt formation in that particular case. mdpi.com The scalability of enantioselective HPLC makes it a practical approach for obtaining enantiopure 1,3-dithiolane scaffolds for research and development in medicinal chemistry. mdpi.com

Table 1: Comparison of Chiral Resolution Techniques for 1,3-Dithiolane Derivatives

Technique Principle Advantages Disadvantages
Diastereomeric Salt Formation Formation of diastereomers with different physical properties. libretexts.orgkiko-tech.co.jp Potentially low cost, scalable, and reliable. mdpi.com Requires extensive screening for suitable resolving agents and solvents; can have low recovery. mdpi.comkiko-tech.co.jp

| Preparative Enantioselective HPLC | Differential interaction with a chiral stationary phase. mdpi.com | High efficiency, speed, applicable to a wide range of compounds, and scalable. mdpi.comunipv.it | Higher initial cost for equipment and chiral columns. |

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of a chiral molecule is a critical step in stereochemical characterization. Several powerful techniques are available for the unambiguous assignment of the (R) or (S) configuration to the enantiomers of 1,3-dithiolane-4-carboxylic acid and its derivatives.

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of molecules, including their absolute configuration. researchgate.neted.ac.uk This technique relies on the diffraction of X-rays by a single crystal of the compound. researchgate.net The resulting diffraction pattern can be used to construct a detailed electron density map of the molecule, revealing the precise arrangement of its atoms in space. scispace.com

The assignment of absolute configuration using X-ray crystallography is possible due to the phenomenon of anomalous dispersion (or resonant scattering), which introduces small, but measurable, differences in the diffraction pattern for a pair of enantiomers. researchgate.neted.ac.uk The Flack parameter is a key value derived from the crystallographic data that helps in the confident assignment of the absolute structure. mdpi.com

While obtaining a high-quality single crystal suitable for X-ray diffraction can be a challenge, this method provides definitive and unambiguous proof of the absolute stereochemistry. researchgate.net In cases where the target molecule itself does not crystallize well, it can be derivatized with a molecule that facilitates crystallization, and the absolute configuration of the derivative can be used to infer the configuration of the original molecule. mdpi.comunipv.it For instance, the absolute configuration of (+)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol was determined to be (R) by performing X-ray diffraction analysis on a crystalline derivative, (+)-BS148. mdpi.comunipv.it

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution. jascoinc.comencyclopedia.pub These techniques are powerful for determining the absolute configuration of chiral molecules, especially when single crystals for X-ray crystallography are not available. schrodinger.com

The process involves comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted theoretically for a specific enantiomer using quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. schrodinger.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible region, which corresponds to electronic transitions within the molecule. encyclopedia.pub The ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. encyclopedia.pubnih.gov By comparing the experimental ECD spectrum with theoretically calculated spectra for the (R) and (S) enantiomers, the absolute configuration can be determined. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light, providing information about the stereochemistry based on molecular vibrations. jascoinc.com VCD is a valuable tool for determining the absolute configuration of molecules in solution and can be particularly useful for analyzing diastereomers. rsc.org The accuracy of VCD in assigning absolute configuration can be enhanced by considering solvent effects and potential intermolecular interactions, such as hydrogen bonding, in the computational models. schrodinger.com

These spectroscopic methods, in conjunction with computational chemistry, provide a reliable and often more accessible alternative to X-ray crystallography for the elucidation of absolute configuration. schrodinger.comrsc.org

Conformational Analysis and Stereoelectronic Effects in this compound

The 1,3-dithiolane ring is not planar and can adopt various conformations. nih.govscispace.com The conformational preferences of the 1,3-dithiolane ring and the orientation of the carboxylic acid substituent are influenced by stereoelectronic effects. These effects involve the interaction of electron orbitals and can have a significant impact on the molecule's stability and reactivity. baranlab.org

In some crystal structures of 1,3-dithiolane derivatives, positional disorder has been observed, where the dithiolane ring adopts two different conformations that are statistically distributed throughout the crystal lattice. nih.gov This highlights the conformational flexibility of the ring system. The specific conformation adopted can be influenced by the nature of the substituents on the ring and the surrounding environment. researchgate.net Understanding these conformational preferences and the underlying stereoelectronic interactions is crucial for a complete stereochemical characterization of this compound and for predicting its chemical behavior.

Derivatization and Scaffold Modification of 1,3 Dithiolane 4 Carboxylic Acid

Synthesis of Diverse Ester and Amide Derivatives for Structure-Activity Relationship Studies

The carboxylic acid moiety of 1,3-dithiolane-4-carboxylic acid is readily converted into a wide array of ester and amide derivatives. This type of derivatization is a cornerstone of medicinal chemistry, enabling systematic investigations into structure-activity relationships (SAR). By modifying the group attached to the carbonyl, researchers can alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn influences the molecule's interaction with biological targets.

The synthesis of amides is typically achieved through coupling reactions between the carboxylic acid and a primary or secondary amine. Various modern coupling reagents can be employed to facilitate this transformation efficiently under mild conditions. While research specifically detailing the derivatization of this compound is specific, the synthetic strategies are well-established and can be inferred from studies on analogous compounds like 1,2-dithiolane-4-carboxylic acid (asparagusic acid). nih.govmdpi.com For instance, coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), and T3P® (Propylphosphonic Anhydride) are frequently used in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to achieve high yields of the desired amide products. nih.govmdpi.com

The general procedure involves activating the carboxylic acid with the coupling reagent, followed by the addition of the amine. mdpi.com These methods are compatible with a wide range of functional groups, allowing for the creation of large libraries of diverse amide derivatives for biological screening. nih.gov

Similarly, esterification can be accomplished through several methods. Classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is one approach. Alternatively, coupling reactions analogous to amide bond formation can be used, where an alcohol is used in place of an amine. The derivatization of carboxylic acids is a fundamental tool for modifying compounds to enhance their suitability for analysis or to probe biological activity. researchgate.net

The table below summarizes common coupling conditions used for the synthesis of amide derivatives from carboxylic acids, which are applicable to this compound.

Coupling ReagentBaseSolvent(s)Typical ConditionsRef
HATU DIPEADCM/DMFRoom temperature, overnight mdpi.com
HBTU DIPEADMFRoom temperature, overnight nih.gov
T3P® PyridineEtOAcIce bath to room temperature nih.gov

This table is generated based on synthetic methods for analogous compounds and represents common conditions for amide bond formation.

Introduction of Diverse Substituents on the 1,3-Dithiolane (B1216140) Ring

Introducing substituents directly onto the 1,3-dithiolane ring offers another dimension for structural diversification. The most common strategy for achieving this is through the selection of appropriate starting materials during the ring's synthesis. 1,3-Dithiolanes are typically formed by the condensation of a dithiol, such as ethane-1,2-dithiol, with a carbonyl compound (an aldehyde or ketone) in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.orgwikipedia.org

By using a substituted aldehyde or ketone, a substituent can be readily installed at the C2 position of the dithiolane ring. wikipedia.org For example, reacting ethane-1,2-dithiol with a substituted benzaldehyde (B42025) will yield a 2-aryl-1,3-dithiolane. This approach allows for the introduction of a vast array of functionalities at this position.

Substitution at the C4 or C5 positions is more complex and generally requires starting with a substituted dithiol precursor. The synthesis of 4-substituted 1,3-dithiolanes can be achieved through methods such as the condensation of ethylene (B1197577) dibromide with sodium thiosulfate, followed by reaction with a carbonyl compound. chemicalbook.com The inherent chirality at the C4 position when substituted also opens avenues for stereoselective synthesis and the study of enantiomer-specific biological activities. nih.govunimore.it

While direct functionalization of a pre-formed 1,3-dithiolane ring is challenging, deprotonation at the C2 position using a strong base like butyllithium (B86547) can generate a nucleophilic carbon. wikipedia.org However, unlike their six-membered 1,3-dithiane (B146892) counterparts, 2-lithio-1,3-dithiolanes are often unstable and can fragment, which limits their synthetic utility. wikipedia.orgnih.gov This instability makes the convergent approach of building the ring from substituted precursors the more reliable method for generating diversity on the dithiolane scaffold.

Incorporation of this compound into More Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a nucleophilic/protecting group motif (the dithiolane) and a versatile carboxylic acid handle, makes it an attractive building block for constructing more elaborate molecules. wikipedia.orgnih.gov

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single operation to form a complex product, incorporating portions of each reactant. mdpi.com Carboxylic acids are key components in some of the most prominent MCRs, such as the Ugi and Passerini reactions. mdpi.com In this context, this compound can serve as the carboxylic acid component, introducing the dithiolane moiety into the final product. This strategy allows for the rapid generation of molecular complexity and the creation of libraries of compounds featuring the dithiolane scaffold for biological evaluation.

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. 20.210.105 The design of cascade sequences often relies on strategically placed functional groups that trigger subsequent reactions. This compound is a potential substrate for designing such sequences. For example, after an initial reaction involving the carboxylic acid (e.g., amide formation), the dithiolane ring could be involved in a subsequent transformation, or it could serve as a directing or protecting group that is removed in situ to reveal a new reactive site, thus propagating the cascade. 20.210.105nih.gov Its structure allows it to be integrated as a building block in the synthesis of complex natural products and other medicinally relevant molecules. nih.gov

Advanced Spectroscopic and Computational Characterization of 1,3 Dithiolane 4 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the chemical structure of 1,3-dithiolane-4-carboxylic acid. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

In ¹H NMR spectroscopy, the proton on the chiral carbon at position 4 (C4) of the dithiolane ring typically appears as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the methylene groups in the dithiolane ring (at C2 and C5) often exhibit complex splitting patterns arising from both geminal and vicinal coupling. The carboxylic acid proton is highly deshielded and appears as a broad singlet, usually far downfield, often above 12 ppm. openstax.org The chemical shift of this proton is sensitive to concentration and the solvent used due to variations in hydrogen bonding.

¹³C NMR spectroscopy complements the proton data. The carbonyl carbon of the carboxylic acid group is characteristically deshielded, with its resonance appearing in the range of 165-185 ppm. openstax.org The carbons of the dithiolane ring resonate at distinct chemical shifts, providing further confirmation of the ring structure. For instance, in related dithiolane derivatives, the carbon atoms of the dithiolane ring show specific chemical shifts that aid in their assignment.

For chiral derivatives of 1,3-dithiolane (B1216140), NMR spectroscopy, in conjunction with chiral resolving agents, can be used to distinguish between enantiomers. nih.gov The formation of diastereomeric esters or amides can lead to separable signals in the NMR spectrum, allowing for the determination of enantiomeric excess. nih.gov

Table 1: Representative NMR Data for Dithiolane and Carboxylic Acid Moieties

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H Carboxylic Acid (-COOH)> 12 (broad singlet) openstax.org
Methine (CH -COOH)~3.0 - 4.5 (multiplet)
Methylene (-S-CH ₂-S-)~2.5 - 3.5 (multiplets)
Methylene (-S-CH ₂-C-)~2.5 - 3.5 (multiplets)
¹³C Carbonyl (C =O)165 - 185 openstax.org
Methine (C H-COOH)~40 - 60
Methylene (-S-C H₂-S-)~30 - 50
Methylene (-S-C H₂-C-)~30 - 50

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific substitution pattern of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the molecule. mdpi.com

Under typical electron ionization (EI) conditions, the molecular ion peak (M⁺) may be observed. The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orglibretexts.org For this compound, characteristic fragmentation would also involve the cleavage of the dithiolane ring. The presence of two sulfur atoms often leads to distinctive isotopic patterns in the mass spectrum, which aids in the identification of sulfur-containing fragments.

The fragmentation of the 1,3-dithiolane ring itself can proceed through various pathways, including the loss of thioformaldehyde (B1214467) (CH₂S) or other sulfur-containing radicals and neutral molecules. The specific fragmentation pattern provides a fingerprint that can be used to identify the compound and distinguish it from its isomers.

Table 2: Expected Fragmentation Ions for this compound in Mass Spectrometry

IonDescription
[M]⁺ Molecular Ion
[M-17]⁺ Loss of -OH radical
[M-45]⁺ Loss of -COOH group
[M-CH₂S]⁺ Loss of thioformaldehyde
[M-C₂H₄S]⁺ Loss of ethenethial

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have become an indispensable tool for complementing experimental spectroscopic data and for gaining deeper insights into the electronic structure, stability, and reactivity of molecules like this compound.

Density Functional Theory (DFT) and ab initio methods are employed to calculate the optimized molecular geometry, bond lengths, and bond angles of this compound. nih.gov These computational approaches can also predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Calculations of the electronic structure provide information about the distribution of electron density, the nature of the chemical bonds, and the energies of the molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's stability and its potential for electronic transitions. For instance, the analysis of frontier molecular orbitals can shed light on the reactivity of the dithiolane ring and the carboxylic acid group.

Theoretical modeling is a powerful method for investigating the reactivity of this compound. By calculating the energies of reactants, products, and transition states, it is possible to predict the feasibility and mechanism of various chemical reactions. For example, computational studies can be used to explore the deprotonation of the carboxylic acid, the nucleophilic attack on the carbonyl carbon, or the oxidation of the sulfur atoms.

These calculations can also elucidate the role of the dithiolane ring in influencing the reactivity of the carboxylic acid group, and vice versa. Understanding the energy barriers for different reaction pathways can guide the design of synthetic routes and help in predicting the products of a given reaction.

Research Applications in Advanced Organic Synthesis and Methodology Development

Role as a Masked Acyl Anion Equivalent in C-C Bond Formation

One of the most powerful applications of the 1,3-dithiolane (B1216140) framework is its function as a masked acyl anion equivalent, a concept central to the strategy of "umpolung" or polarity reversal. youtube.com Normally, a carbonyl carbon is electrophilic. However, by converting a carbonyl group into a 1,3-dithiolane, the C2 carbon atom becomes susceptible to deprotonation by a strong base, such as n-butyllithium, creating a nucleophilic carbanion. youtube.com This nucleophile can then participate in carbon-carbon bond-forming reactions with various electrophiles. Subsequent hydrolysis of the dithiolane regenerates the carbonyl functionality in the newly formed, more complex molecule. youtube.com

The hydrogen atom at the C2 position of the 1,3-dithiolane ring is rendered acidic (pKa ≈ 31 for 1,3-dithiane) due to the ability of the adjacent sulfur atoms to stabilize the resulting negative charge. youtube.com This allows for the generation of the C2-lithio derivative, which is a potent nucleophile. While this chemistry is most famously associated with 1,3-dithianes, it is also applicable to 1,3-dithiolanes.

However, a notable competing reaction in 1,3-dithiolanes, upon deprotonation at C2, is ring fragmentation, which yields a dithiocarboxylate anion and ethylene (B1197577) gas. acs.org The reaction conditions, including the choice of base and solvent, must be carefully controlled to favor the desired C-C bond formation over fragmentation. acs.org The presence of the carboxylic acid group at the C4 position in 1,3-Dithiolane-4-carboxylic acid introduces an additional layer of complexity and opportunity, potentially influencing the stability and reactivity of the C2 anion through inductive effects or by acting as an internal directing group.

Utilization as a Versatile Protecting Group for Carbonyl Compounds in Complex Synthesis

The 1,3-dithiolane group is a robust and widely used protecting group for aldehydes and ketones. organic-chemistry.org This protection strategy is crucial in multistep syntheses where a carbonyl group needs to be shielded from reaction conditions under which it would normally react. 1,3-Dithiolanes are readily formed by the reaction of a carbonyl compound with 1,2-ethanedithiol (B43112), typically in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org

A key advantage of dithiolane protecting groups is their exceptional stability across a broad range of conditions, including both acidic and basic environments, to which many other protecting groups are labile. researchgate.net This stability allows for extensive chemical modifications on other parts of the molecule without affecting the protected carbonyl.

The deprotection, or cleavage, of the 1,3-dithiolane to regenerate the parent carbonyl can be achieved using various methods, often involving reagents that have a high affinity for sulfur. chemicalbook.com These methods typically employ heavy metal salts or oxidative conditions. organic-chemistry.orgchemicalbook.com The choice of deprotection reagent can be tailored to be compatible with the other functional groups present in the molecule.

Table 1: Selected Reagents for the Formation and Cleavage of 1,3-Dithiolane Protecting Groups

Operation Reagent(s) Typical Conditions
Protection 1,2-Ethanedithiol, BF₃·OEt₂ CH₂Cl₂, RT
1,2-Ethanedithiol, Yttrium triflate Solvent-free
1,2-Ethanedithiol, Iodine (catalytic) CH₂Cl₂, RT
Deprotection Mercury(II) chloride (HgCl₂), Calcium carbonate (CaCO₃) Aqueous acetone
Bis(trifluoroacetoxy)iodobenzene (IBX) DMSO
N-Bromosuccinimide (NBS) Aqueous acetone
Selectfluor™ Aqueous acetonitrile (B52724)

Integration into the Synthesis of Biologically Relevant Compounds and Heterocycles

The 1,3-dithiolane scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. mdpi.comnih.gov The substitution at the C4 position of the dithiolane ring, as in this compound, introduces a stereogenic center. This chirality is often a critical determinant of a molecule's biological activity. mdpi.com Enantiomerically pure 4-substituted 1,3-dithiolanes are therefore valuable building blocks for the asymmetric synthesis of pharmaceuticals. mdpi.comnih.gov

For instance, derivatives of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol have been developed as tyrosinase inhibitors with potential applications in treating hyperpigmentation. mdpi.com Furthermore, the introduction of a dithiolane ring as a side chain in certain isochroman (B46142) derivatives led to potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity. nih.govnih.gov

The synthesis of the important antiretroviral drug Lamivudine, used to treat HIV/AIDS and Hepatitis B, involves a structurally related 1,3-oxathiolane (B1218472) ring. acs.orgsci-hub.senih.govnih.gov The synthetic strategies developed for these nucleoside analogues, which often focus on the stereoselective coupling of the heterocyclic ring to a nucleobase, highlight the importance of chiral heterocyclic building blocks. nih.gov this compound serves as a valuable precursor that can be elaborated into such key intermediates, with the carboxylic acid group providing a convenient handle for further chemical modification.

Contribution to the Development of Novel Synthetic Transformations and Methodologies

The unique bifunctional nature of this compound makes it an attractive substrate for the development of new synthetic methods. The interplay between the chiral carboxylic acid at C4 and the reactive center at C2 can be exploited to design novel, stereoselective transformations.

One area of development is the use of the C4 stereocenter to control the stereochemical outcome of reactions at the C2 position. A chiral auxiliary is an enantiopure group that is temporarily incorporated into a substrate to direct the stereoselective formation of new chiral centers. ethz.ch In this context, an enantiomerically pure form of this compound could serve as a chiral auxiliary, where the C4 substituent directs the approach of an electrophile to the C2 carbanion, leading to the formation of one diastereomer preferentially.

Furthermore, new methodologies have been developed based on the reactivity of the dithiolane ring itself. For example, a novel one-pot method for the synthesis of dithioesters proceeds via the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. acs.org This reaction takes advantage of a different reaction pathway from the typical acyl anion chemistry, showcasing the diverse reactivity of the dithiolane scaffold. Such discoveries expand the synthetic chemist's toolkit and enable the construction of complex molecules in more efficient ways. The development of such novel transformations underscores the continuing importance of fundamental studies into the reactivity of scaffolds like this compound.

Future Research Directions and Prospective Academic Impact

Unexplored Synthetic Pathways and Green Chemistry Approaches

While several methods exist for the synthesis of 1,3-dithiolanes, there remains a need for more efficient, environmentally benign, and versatile synthetic routes. researchgate.netresearchgate.net Future research will likely focus on the development of novel catalytic systems and the exploration of unconventional reaction media to improve yields, reduce reaction times, and minimize waste.

Unexplored Synthetic Pathways:

Novel Catalysts: The use of tungstate (B81510) sulfuric acid has been reported as a recyclable and green catalyst for the synthesis of 1,3-dithianes and 1,3-dithiolanes. researchgate.net Further investigation into other solid acid catalysts, ionic liquids, and metal-organic frameworks could lead to even more efficient and selective syntheses. researchgate.net

One-Pot Reactions: Designing multi-component, one-pot reactions for the synthesis of complex 1,3-dithiolane-4-carboxylic acid derivatives from simple starting materials would significantly streamline the synthetic process.

Flow Chemistry: The application of continuous flow technology could offer advantages in terms of scalability, safety, and process control for the synthesis of these compounds. rsc.org

Green Chemistry Approaches:

The principles of green chemistry are increasingly important in chemical synthesis. unibo.it For this compound, this translates to:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, as demonstrated with tungstate sulfuric acid, reduces environmental impact and simplifies product purification. researchgate.net

Bio-based Solvents: The use of renewable and biodegradable solvents derived from biomass, such as 1,3-dioxolane (B20135) compounds, presents a greener alternative to traditional organic solvents. rsc.org

Biocatalysis: Employing enzymes as catalysts can offer high selectivity and mild reaction conditions, aligning with the goals of green chemistry. rsc.org

Innovations in Stereoselective Synthesis and Chiral Recognition

The presence of a chiral center at the C4 position of the 1,3-dithiolane (B1216140) ring means that this compound exists as a pair of enantiomers. nih.gov As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods and efficient techniques for chiral recognition and separation is of paramount importance. nih.govyoutube.com

Innovations in Stereoselective Synthesis:

Organocatalysis: The use of small organic molecules as catalysts for enantioselective reactions has emerged as a powerful tool in organic synthesis. scispace.com Developing organocatalytic methods for the asymmetric synthesis of this compound would be a significant advancement.

Chiral Auxiliaries: The use of chiral auxiliaries to control the stereochemical outcome of reactions is a well-established strategy. nih.gov Investigating new and more efficient chiral auxiliaries for the synthesis of enantiomerically pure this compound is a promising area of research.

Kinetic Resolution: Enzymatic or chemical kinetic resolution can be employed to separate racemic mixtures of this compound and its derivatives.

Chiral Recognition and Separation:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for separating enantiomers. nih.gov Future work could focus on developing more efficient and robust chiral stationary phases for the separation of 1,3-dithiolane derivatives.

NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to determine the enantiomeric excess of a sample and to elucidate the absolute configuration of the enantiomers.

Rational Design of Hybrid Molecules Incorporating the this compound Scaffold

The concept of hybrid molecules, which combine two or more pharmacophores into a single entity, has gained traction as a strategy to develop drugs with improved efficacy and novel mechanisms of action. nih.govlatrobe.edu.au The this compound scaffold, with its proven biological activity, is an attractive building block for the design of such hybrid molecules. nih.gov

Strategies for Hybrid Molecule Design:

Linking to Known Bioactive Moieties: The carboxylic acid group of this compound provides a convenient handle for linking it to other known bioactive molecules, such as anti-inflammatory agents or anticancer drugs. nih.gov

Bioisosteric Replacement: The 1,3-dithiolane ring can serve as a bioisostere for other functional groups in existing drugs, potentially leading to improved pharmacokinetic or pharmacodynamic properties. nih.gov

Scaffold Hopping: The this compound scaffold can be used as a starting point for the design of novel chemical entities with similar biological activities but different chemical structures.

Advanced Theoretical and Computational Modeling to Predict Reactivity and Properties

Computational chemistry plays an increasingly vital role in modern drug discovery and chemical research. nih.gov Advanced theoretical and computational modeling can provide valuable insights into the reactivity, properties, and biological activity of this compound and its derivatives, thereby guiding experimental efforts.

Applications of Computational Modeling:

Predicting Reactivity: Quantum mechanical calculations can be used to model reaction mechanisms and predict the reactivity of the 1,3-dithiolane ring system, aiding in the design of new synthetic routes.

Conformational Analysis: The 1,3-dithiolane ring can adopt different conformations, which can influence its biological activity. Computational methods can be used to predict the preferred conformations of this compound and its derivatives.

Structure-Activity Relationship (SAR) Studies: Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of 1,3-dithiolane derivatives with their biological activity, facilitating the design of more potent compounds.

Molecular Docking: This technique can be used to predict the binding mode of 1,3-dithiolane derivatives to their biological targets, providing insights into the molecular basis of their activity. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dithiolane-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves multicomponent reactions (MCRs) using primary amines, aldehydes, and mercaptoacetic acid derivatives. Catalysts like boron trifluoride (BF₃) or p-toluenesulfonic acid (PTSA) are employed to accelerate cyclization. For example, Boc-protected intermediates can be deprotected using trifluoroacetic acid (TFA) to yield the final product . Optimization includes adjusting solvent polarity (e.g., CH₂Cl₂), reaction time (6–15 hours), and temperature (room temperature to reflux). Column chromatography (hexane/EtOAc gradient) is critical for purification, achieving yields of 58–76% .

Q. How can NMR spectroscopy and mass spectrometry (MS) be utilized to confirm the structure of this compound derivatives?

  • Methodology :

  • ¹H NMR : Characteristic signals include δ 3.5–4.5 ppm for protons adjacent to sulfur atoms in the dithiolane ring and δ 1.2–2.5 ppm for alkyl/aryl substituents. Diastereotopic protons may split into doublets of doublets .
  • MS : Electrospray ionization (ESI) or electron impact (EI) modes confirm molecular ions (e.g., [M+H]⁺ or [M−H]⁻). Fragmentation patterns help identify substituents like methoxy or acetyl groups .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental setups?

  • Methodology :

  • Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the carboxylic acid moiety. Hydrophobic substituents (e.g., long alkyl chains) reduce aqueous solubility .
  • Stability : Susceptible to oxidative ring-opening under strong acidic/basic conditions. Storage at −20°C in inert atmospheres (N₂/Ar) is recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, particularly stereochemical configurations?

  • Methodology : Single-crystal X-ray diffraction using programs like SHELXL or SHELXTL refines bond lengths, angles, and absolute stereochemistry. For example, the (4R)-configuration in thiazolidine analogs was confirmed via Flack parameters . Challenges include crystal twinning; high-resolution data (≤1.0 Å) and TWIN/BASF commands in SHELX mitigate this .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies of this compound analogs?

  • Methodology :

  • Dose-Response Curves : Replicate assays across multiple cell lines to rule out cell-specific effects.
  • Computational Modeling : Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO) to correlate with activity trends .
  • Metabolic Stability : Incubate compounds with liver microsomes to assess degradation pathways that may explain inconsistent in vivo/in vitro results .

Q. How can green chemistry principles be integrated into the synthesis of this compound derivatives to improve sustainability?

  • Methodology :

  • Solvent Selection : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) or ethyl acetate.
  • Catalysis : Use immobilized enzymes or nanocatalysts (e.g., Au/TiO₂) to reduce waste.
  • Atom Economy : Design one-pot MCRs to minimize intermediate isolation steps .

Q. What experimental and computational approaches validate the interaction of this compound with enzymatic targets (e.g., kinases or proteases)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized enzymes.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., GROMACS) to identify critical hydrogen bonds or hydrophobic interactions .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental pKa values for this compound?

  • Methodology :

  • Potentiometric Titration : Compare experimental pKa (e.g., ~2.5–3.0 for carboxylic acid) with DFT-calculated values. Solvent effects (implicit/explicit models) often explain deviations .
  • Ionization Effects : Assess protonation states in different solvents (water vs. DMSO) using UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.